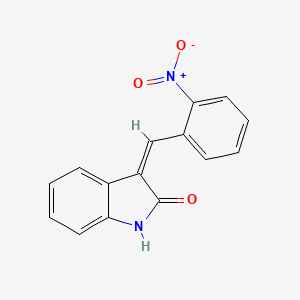
6-Methyl-1,4-oxazocan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-oxazocan-6-ol is a heterocyclic compound that features an oxazocane ring, which is a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-oxazocan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,4-oxazocane with hydroxylamine under acidic conditions to form the desired oxazocane ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-oxazocan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazocane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazocane ring into more saturated derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazocane ketones or aldehydes, while reduction can produce more saturated oxazocane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxazocane derivatives.
Scientific Research Applications
6-Methyl-1,4-oxazocan-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the production of polymers and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-oxazocan-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,4-oxazepan-6-ol: Another heterocyclic compound with a similar structure but a different ring size.
Oxazole derivatives: Compounds with a five-membered ring containing oxygen and nitrogen, which have different chemical properties and applications.
Isoxazole derivatives: Similar to oxazole derivatives but with a different arrangement of atoms in the ring.
Uniqueness
6-Methyl-1,4-oxazocan-6-ol is unique due to its seven-membered oxazocane ring, which imparts distinct chemical and physical properties This structural feature allows for a wide range of chemical modifications and applications that are not possible with smaller or differently arranged heterocyclic compounds
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
6-methyl-1,4-oxazocan-6-ol |
InChI |
InChI=1S/C7H15NO2/c1-7(9)2-4-10-5-3-8-6-7/h8-9H,2-6H2,1H3 |
InChI Key |
YKISOKIIZPCIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


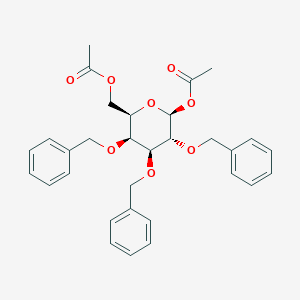
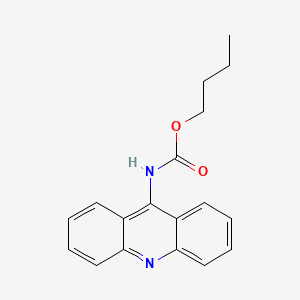
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
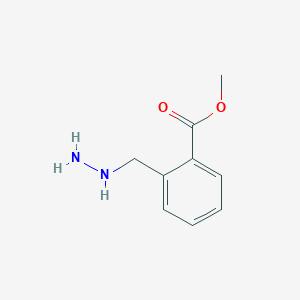
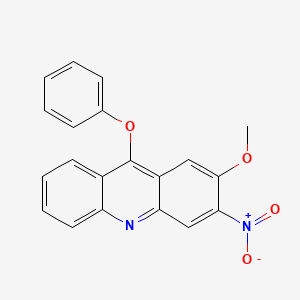
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
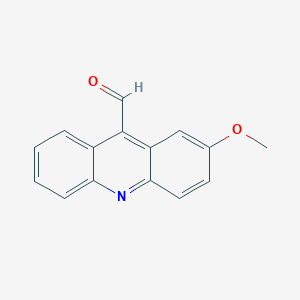
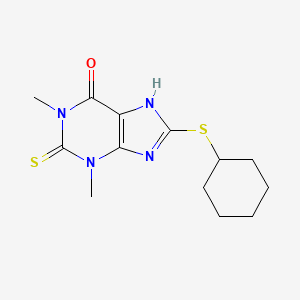
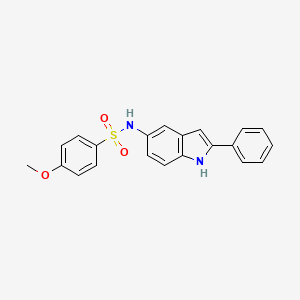
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
![2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15216738.png)
![N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B15216744.png)
![6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate](/img/structure/B15216752.png)
